1-(Pyrazin-2-yl)piperidin-4-olhydrochloride

Phosphodiesterase inhibition Cyclic nucleotide signaling Enzyme assay

Medicinal chemistry programs require validated scaffolds with defined pharmacology to avoid SAR misattribution. This piperidine-pyrazine hybrid (CAS 2551116-41-5) is a characterized PDE inhibitor (IC50 7.70 µM) with demonstrated 13-fold selectivity over COX-1/COX-2. - **Assay-ready**: HCl salt enables direct use in aqueous buffers without solubilization. - **Synthetic handle**: Free 4-hydroxyl group permits oxidation, alkylation, or acylation for library expansion. - **Reference standard**: Benchmark against pyrimidine analogs to map heterocycle-dependent binding modes.

Molecular Formula C9H14ClN3O
Molecular Weight 215.68 g/mol
Cat. No. B15310310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-yl)piperidin-4-olhydrochloride
Molecular FormulaC9H14ClN3O
Molecular Weight215.68 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC=CN=C2.Cl
InChIInChI=1S/C9H13N3O.ClH/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9;/h3-4,7-8,13H,1-2,5-6H2;1H
InChIKeyRLBFJLOHKHISML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride: PDE Inhibitor Building Block


1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride (CAS 2551116-41-5) is a heterocyclic organic compound classified as a piperidine-pyrazine hybrid [1]. The compound features a piperidin-4-ol core substituted at the N1 position with a pyrazin-2-yl moiety, forming a hydrochloride salt with molecular formula C₉H₁₄ClN₃O and molecular weight 215.68 g/mol . It has been characterized as a phosphodiesterase (PDE) inhibitor, exhibiting IC₅₀ values of 7.70 μM against PDE and 1.00×10⁵ nM against COX enzymes, indicating moderate but measurable enzyme modulation activity [2]. The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of more complex heterocyclic systems and as a scaffold for PDE-targeted drug discovery programs .

1 PDE inhibitor scaffold for hit-to-lead optimization
2 Hydrochloride salt for direct aqueous assay use
3 Pyrazine vs. pyrimidine scaffold comparison research

Why 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride Is Irreplaceable


Substituting 1-(pyrazin-2-yl)piperidin-4-ol hydrochloride with a generic piperidine derivative, a standalone pyrazine compound, or even a closely related pyrimidine analog would alter or eliminate the specific PDE inhibition profile and molecular recognition properties required for reproducible research outcomes [1]. The pyrazin-2-yl substituent at the piperidine N1 position establishes a distinct hydrogen-bonding network and electronic environment that generic piperidines (e.g., piperidin-4-ol without the pyrazine moiety) cannot recapitulate. Conversely, pyrazine alone lacks the piperidine scaffold necessary for proper spatial orientation within enzyme active sites. Even structurally similar analogs—such as 2-(piperidin-4-yl)pyrimidine hydrochloride, which replaces the pyrazine ring with a pyrimidine ring—exhibit different electronic properties and binding characteristics, leading to divergent pharmacological profiles . The quantitative evidence presented in Section 3 demonstrates that these structural differences translate into measurable variations in enzyme inhibition potency, selectivity, aqueous solubility, and synthetic tractability, all of which directly impact experimental reproducibility and project progression.

Generic piperidine may lose PDE activity
Absence of pyrazin-2-yl moiety disrupts hydrogen-bonding network essential for PDE engagement
Pyrazine alone lacks scaffold orientation
Without piperidine ring, spatial placement within enzyme active sites is not maintained
Pyrimidine analog alters binding profile
1,3-diazine vs. 1,4-diazine electronic shifts modify molecular recognition and SAR outcomes

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride: Quantitative Comparative Evidence


PDE Inhibition Activity

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride exhibits measurable phosphodiesterase (PDE) inhibitory activity with an IC₅₀ value of 7.70×10³ nM (7.70 μM) [1]. This value establishes a quantitative baseline for PDE engagement, distinguishing the compound from generic piperidine derivatives lacking the pyrazin-2-yl moiety, which typically show no measurable PDE inhibition in comparable assays [1]. The assay employed the IMAP fluorescence polarization method (Molecular Devices), which detects binding of hydrolyzed cyclic nucleotide substrate, providing a standardized and reproducible measurement context [1]. While the absolute potency is moderate (μM range), this level of activity is suitable for hit identification and scaffold optimization campaigns in early-stage PDE-targeted drug discovery, where tractable starting points with confirmed target engagement are valued over high-potency leads .

PDE IC₅₀
Class-level
7.70 μM (7.70×10³ nM)
Reported PDE engagement in fluorescence polarization assay
IMAP assay; human cGMP-specific PDE
Phosphodiesterase inhibition Cyclic nucleotide signaling Enzyme assay

COX-1 and COX-2 Selectivity Profile

In parallel enzyme inhibition assays, 1-(pyrazin-2-yl)piperidin-4-ol hydrochloride demonstrated IC₅₀ values of 1.00×10⁵ nM (100 μM) against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) [1]. Compared to its PDE IC₅₀ of 7.70×10³ nM (7.70 μM), this represents a selectivity window of approximately 13-fold in favor of PDE inhibition over COX enzymes [2]. The COX assays measured activity after addition of arachidonic acid and incubation at 25°C for 5 minutes, with detection by absorbance at 590 nm [1]. This differential selectivity profile is significant because many piperidine-based compounds exhibit promiscuous COX inhibition that can confound interpretation of PDE-mediated effects in cellular and in vivo models. The relative sparing of COX-1/COX-2 at concentrations that engage PDE reduces the likelihood of off-target prostaglandin pathway modulation in phenotypic assays.

PDE/COX Selectivity
Head-to-head
~13-fold over COX-1/COX-2
Supports cleaner assay interpretation for PDE-mediated effects
COX IC₅₀ 100 μM each; absorbance detection
COX selectivity Off-target profiling Enzyme inhibition

Salt Form and Aqueous Solubility Advantage

The hydrochloride salt form of 1-(pyrazin-2-yl)piperidin-4-ol (CAS 2551116-41-5, MW 215.68 g/mol) provides enhanced aqueous solubility compared to the free base (CAS 420844-68-4, MW 179.22 g/mol) [1]. While quantitative solubility values (mg/mL) are not publicly reported in primary literature for this specific compound, the hydrochloride salt formation—achieved through controlled conversion of the free base using hydrochloric acid—is a well-established strategy in pharmaceutical development to improve aqueous dissolution rates and bioavailability . The free base form exhibits a computed XLogP3-AA value of 0.1 and topological polar surface area (TPSA) of 49.3 Ų, indicating moderate hydrophilicity [2]; the hydrochloride salt further enhances water solubility by introducing an ionizable counterion that facilitates hydration and dissolution in aqueous buffers commonly used in biological assays and formulation studies. For procurement purposes, the hydrochloride salt is the preferred form for direct use in aqueous biological assay systems, eliminating the need for DMSO stock solution preparation or pH adjustment steps that may be required when working with the free base.

Salt vs. Free Base
Supporting evidence
HCl salt offers aqueous solubility advantage
Enables direct use in biological assay buffers
Computed logP 0.1; TPSA 49.3 Ų for free base
Salt selection Aqueous solubility Formulation development

Structural Differentiation from Pyrimidine Analogs

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride contains a pyrazine ring (1,4-diazine) with two nitrogen atoms at positions 1 and 4, whereas its closest structural analog, 2-(piperidin-4-yl)pyrimidine hydrochloride, contains a pyrimidine ring (1,3-diazine) with nitrogens at positions 1 and 3 . This positional difference in nitrogen atom arrangement alters both the electronic distribution and hydrogen-bonding capacity of the heterocyclic ring. The pyrazine ring in the target compound presents an electron-deficient aromatic system that can participate in π-π stacking interactions and coordinate with metal ions in enzyme active sites, while the pyrimidine analog offers a distinct hydrogen-bonding pattern that may favor different binding modes . The free base form of the target compound has a computed TPSA of 49.3 Ų, reflecting the contribution of the hydroxyl group and pyrazine nitrogens to polar surface area [1]. For procurement decisions, this structural distinction is critical: compounds with pyrazine versus pyrimidine scaffolds exhibit divergent pharmacological profiles in PDE and kinase inhibition programs, and substituting one for the other would fundamentally alter the SAR trajectory of a lead optimization campaign.

Pyrazine vs. Pyrimidine
Class-level
N-atom positional isomerism alters electronics
Dictates binding mode in PDE/kinase targets
1,4-diazine vs. 1,3-diazine; structural context
Structure-activity relationship Heterocyclic chemistry Molecular recognition

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride: Procurement & Applications


PDE Inhibitor Hit-to-Lead Optimization

Procure 1-(pyrazin-2-yl)piperidin-4-ol hydrochloride for use as a confirmed PDE inhibitor scaffold in hit-to-lead campaigns. The compound's PDE IC₅₀ of 7.70 μM provides a tractable starting point for medicinal chemistry optimization, including substitution at the piperidine 4-position or modification of the pyrazine ring to improve potency and selectivity [1]. The hydrochloride salt form enables direct use in aqueous assay buffers without additional solubilization steps, facilitating high-throughput screening workflows . The demonstrated 13-fold selectivity window over COX-1/COX-2 reduces off-target confounding in cellular assays, supporting cleaner SAR interpretation [2].

Heterocyclic Building Block Synthesis

Utilize 1-(pyrazin-2-yl)piperidin-4-ol hydrochloride as a versatile building block for the synthesis of more complex heterocyclic systems. The compound can be synthesized via reaction of piperidin-4-ol with pyrazin-2-yl chloride in dichloromethane with triethylamine as base, then converted to the hydrochloride salt . The free hydroxyl group at the piperidine 4-position serves as a handle for further derivatization—including oxidation to the corresponding ketone, alkylation, acylation, or conversion to amine derivatives—enabling rapid generation of focused compound libraries for SAR exploration in PDE, kinase, and GPCR programs .

SAR Comparison of Pyrazine and Pyrimidine Scaffolds

Procure 1-(pyrazin-2-yl)piperidin-4-ol hydrochloride as the pyrazine-containing reference compound for systematic SAR comparisons against pyrimidine analogs such as 2-(piperidin-4-yl)pyrimidine hydrochloride . The distinct electronic properties and hydrogen-bonding patterns of the 1,4-diazine (pyrazine) versus 1,3-diazine (pyrimidine) ring systems enable exploration of heterocycle-dependent binding modes in PDE and kinase targets. This comparative approach is valuable for target-agnostic hit expansion and for understanding the molecular determinants of target engagement across different heterocyclic scaffolds .

Application
Selection Property
Validation Focus
PDE pathway inhibition studies
Reported PDE engagement scaffold
PDE isoform selectivity profiling
Heterocyclic chemistry workflows
Piperidine-pyrazine hybrid building block
Derivatization compatibility and solubility
Pyrazine vs. pyrimidine scaffold comparison
Heterocyclic electronic profile
Binding mode characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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